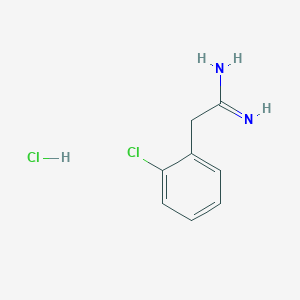
2-(2-Chlorophenyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a unique chemical compound. It is a solid in form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of 2-(2-Chlorophenyl)ethanimidamide hydrochloride is C8H10Cl2N2 . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)ethanimidamide hydrochloride is a solid . Its molecular weight is 205.08 . The SMILES string representation is ClC1=C(CC(N)=N)C=CC=C1.Cl .Aplicaciones Científicas De Investigación
Environmental Analysis and Remediation
Research has focused on the development of novel methods for environmental analysis and the remediation of pollutants using various chemical compounds and processes. For instance, the use of TiO2 nanotubes has been investigated for the solid-phase extraction of DDT and its metabolites in environmental water samples, showcasing the potential of nanomaterials in enhancing detection limits and recoveries of environmental pollutants Zhou, Ding, Xiao, Liu, & Guo, 2007. Additionally, the development of dispersive liquid-phase microextraction techniques using novel ionic liquids for the extraction and determination of dicofol and its degradation products in water samples has been described, highlighting advancements in sample preparation techniques for environmental analysis Li, Fang, Chen, Wang, Wang, Ren, & Huang, 2010.
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of chlorophenols, a class of environmental pollutants, using modified titanium dioxide. One study investigated the degradation of 2-chlorophenol using copper-doped TiO2 under visible light, demonstrating the effectiveness of modified photocatalysts in degrading chlorophenols and potentially improving water purification processes Lin, Sopajaree, Jitjanesuwan, & Lu, 2018.
Novel Synthesis Methods
In the pharmaceutical and chemical industries, innovative synthesis methods for compounds such as lorcaserin hydrochloride, a drug used for weight management, have been developed. These methods aim to improve yield, purity, and enantioselectivity, offering scalable and economical approaches for drug production Zhu, Wang, Bian, Zhang, Wei, & Xu, 2015.
Advanced Oxidation Processes
The efficiency of advanced oxidation processes (AOPs) in the treatment of wastewater containing chlorophenols has been examined, with a focus on catalytic hydrodechlorination using Pd/activated carbon catalysts. This research contributes to the development of more effective wastewater treatment technologies, reducing the toxicity of chlorophenol-containing discharges Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004.
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCZDPJRZVWXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanimidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2596203.png)
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
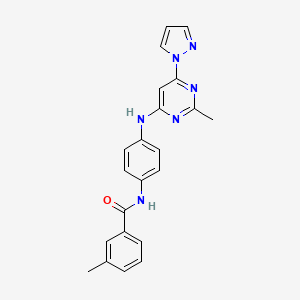
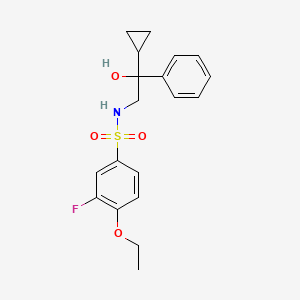
![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
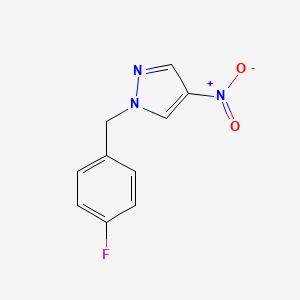
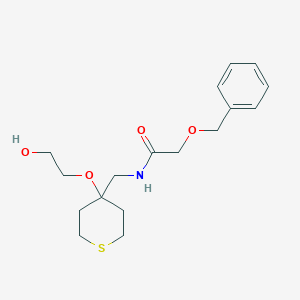
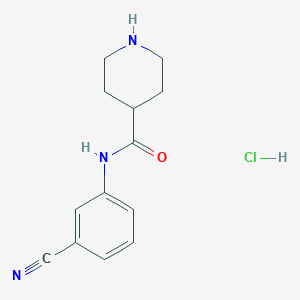
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
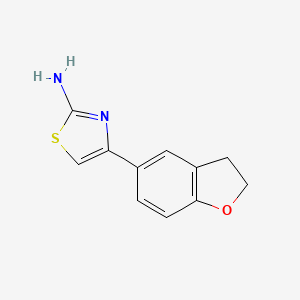
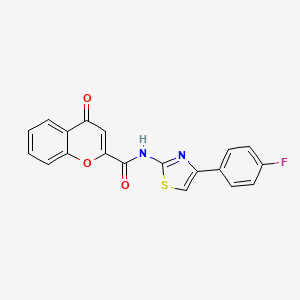
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)